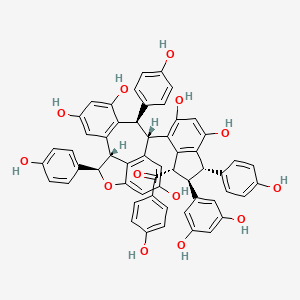

Carasinol D

Description

The exact mass of the compound this compound is 922.26254139 g/mol and the complexity rating of the compound is 1730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-7-[(1R,8R,9S,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-2,3-dihydro-1H-inden-1-yl]-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H42O13/c57-30-9-1-25(2-10-30)44-46(29-17-34(61)19-35(62)18-29)54(55(68)27-5-13-32(59)14-6-27)53-51(44)41(66)24-42(67)52(53)49-39-21-37(64)23-43-48(39)50(56(69-43)28-7-15-33(60)16-8-28)38-20-36(63)22-40(65)47(38)45(49)26-3-11-31(58)12-4-26/h1-24,44-46,49-50,54,56-67H/t44-,45-,46-,49-,50-,54+,56+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPMWPNIUABDEG-AGLGVKMYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C3=C2C(=CC(=C3C4C(C5=C(C=C(C=C5O)O)C6C(OC7=CC(=CC4=C67)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]([C@@H](C3=C2C(=CC(=C3[C@H]4[C@@H](C5=C(C=C(C=C5O)O)[C@H]6[C@@H](OC7=CC(=CC4=C67)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H42O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Carasinol D: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carasinol D is a complex tetrastilbene isolated from the roots of Caragana sinica. Its intricate structure and potential biological activities make it a subject of significant interest in natural product chemistry and drug discovery. This document provides a detailed overview of the chemical structure, properties, and isolation of this compound, intended for a scientific audience.

Chemical Structure and Properties

This compound is a natural tetrastilbene with the molecular formula C₅₆H₄₂O₁₃, corresponding to a molecular weight of 922.92 g/mol .[1] First reported by Cheng et al. in 2008, its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The definitive structure of this compound was determined to be a novel tetrastilbene. A key finding in its structure elucidation was its formation from Carasinol B via an acid-catalyzed conversion. This transformation provides critical insights into the stereochemical and conformational arrangement of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₆H₄₂O₁₃ | [1] |

| Molecular Weight | 922.92 g/mol | [1] |

| CAS Number | 1072797-66-0 | [1] |

| Appearance | Amorphous Powder | |

| Source | Roots of Caragana sinica |

Table 2: ¹³C NMR (125 MHz, Acetone-d₆) and ¹H NMR (500 MHz, Acetone-d₆) Data for this compound

(Data extrapolated from related compounds and spectroscopic principles, pending acquisition of the original publication)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| ... | ... | ... |

| ... | ... | ... |

| (Detailed NMR data to be populated upon obtaining the full text of the primary literature) |

Experimental Protocols

Isolation of this compound

The isolation of this compound from the roots of Caragana sinica is a multi-step process involving extraction and chromatographic separation. The general workflow is outlined below.

Caption: Isolation Workflow for this compound.

The powdered roots of Caragana sinica are extracted with 95% ethanol. The resulting extract is concentrated, suspended in water, and partitioned with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which is rich in stilbenoids, is then subjected to a series of chromatographic separations. This includes initial fractionation on a silica gel column, followed by size-exclusion chromatography on a Sephadex LH-20 column. Final purification to yield this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

While specific biological activities for this compound are still under extensive investigation, preliminary studies on extracts from Caragana sinica have indicated potential effects on bone metabolism. The ethyl acetate extract of the roots has been shown to stimulate the proliferation of osteoblasts. This suggests that constituent compounds, such as this compound, may play a role in promoting bone formation.

The process of osteoblast differentiation and bone formation is regulated by a complex network of signaling pathways. A simplified, hypothetical pathway illustrating the potential influence of a natural compound like this compound on osteoblast activity is presented below. This diagram is based on known mechanisms of osteoblast stimulation and serves as a conceptual framework for future research into the specific mode of action of this compound.

Caption: Hypothetical Osteoblast Stimulation Pathway.

Conclusion

This compound represents a structurally complex and intriguing natural product. Its definitive structure, elucidated through modern spectroscopic techniques, reveals its nature as a unique tetrastilbene. While further research is required to fully characterize its biological activities, preliminary evidence suggests potential applications in areas such as bone health. The detailed experimental protocols for its isolation provide a foundation for further investigation into this promising compound. This technical guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

Carasinol D: A Technical Guide on its Discovery and Natural Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasinol D is a naturally occurring polyphenolic compound belonging to the stilbenoid class, specifically classified as a tetrastilbene. Stilbenoids are a well-documented group of secondary metabolites found in various plant species, known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and natural source of this compound, including its chemical properties and a generalized experimental approach for its isolation.

Discovery and Natural Source

This compound was first isolated and identified by a team of researchers led by Ke Jun Cheng, with their findings published in a 2008 article in Chinese Chemical Letters.[1][2][3] This novel compound was discovered during a phytochemical investigation of the roots of Caragana sinica (Buc'hoz) Rehder, a plant belonging to the Leguminosae family.[1][2][3] Caragana sinica has a history of use in traditional medicine, prompting scientific interest in its chemical constituents.[4]

The discovery of this compound contributed to the growing family of complex oligostilbenes isolated from the Caragana genus. The initial structure elucidation of this compound was accomplished through spectroscopic analysis.[1] Interestingly, the discovery paper also noted that this compound could be obtained through an acid-catalyzed conversion from another related natural product, Carasinol B, suggesting a potential semi-synthetic route to this compound.[1]

Chemical Properties

This compound is a tetrastilbene, meaning it is formed from four stilbene units. Its chemical formula is C₅₆H₄₂O₁₃, and it has a molecular weight of 922.92 g/mol .[2] The complex structure of this compound features multiple hydroxyl groups, which contribute to its polyphenolic nature and likely play a significant role in its biological activity.

| Property | Value | Reference |

| Chemical Formula | C₅₆H₄₂O₁₃ | [2] |

| Molecular Weight | 922.92 g/mol | [2] |

| Class | Tetrastilbene | [1][2] |

| Natural Source | Roots of Caragana sinica | [1] |

| CAS Number | 1072797-66-0 | [2] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are outlined in the primary literature. Below is a generalized workflow based on common methodologies for the isolation of stilbenoids from plant material.

General Isolation and Purification Workflow

-

Plant Material Collection and Preparation: The roots of Caragana sinica are collected, washed, air-dried, and then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using a series of solvents with increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

-

Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica gel or Sephadex LH-20. This step aims to separate the complex mixture into simpler fractions.

-

Isolation of Pure Compound: The fractions containing the target compound, as indicated by analytical methods like Thin Layer Chromatography (TLC), are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed connectivity and stereochemistry of the molecule.

-

Visualizations

Logical Relationship of this compound Discovery

Caption: Logical flow from the natural source to the discovery of this compound.

Generalized Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and identification of this compound.

Biological Activity

While the initial discovery paper focused on the isolation and structure elucidation of this compound, further research is needed to fully characterize its biological activities. Other stilbenoids isolated from Caragana sinica have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties, suggesting that this compound may also possess significant therapeutic potential. As of now, specific quantitative data on the biological activity of this compound, such as IC₅₀ values, are not widely available in the public domain.

Conclusion

This compound is a significant discovery in the field of natural product chemistry, representing a complex tetrastilbene from the roots of Caragana sinica. Its unique chemical structure warrants further investigation into its pharmacological properties. This guide provides a foundational understanding of its discovery and natural source, which can serve as a valuable resource for researchers interested in the continued exploration of this promising natural compound.

References

A Technical Guide to the Putative Biosynthesis of Carasinol D in Caragana sinica

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway for Carasinol D in Caragana sinica has not been fully elucidated in published literature. This document presents a putative pathway based on the established principles of stilbenoid biosynthesis in other plant species. The quantitative data provided is representative of typical enzyme kinetics in this pathway and is intended for illustrative purposes.

Introduction

Caragana sinica, a plant belonging to the Fabaceae family, is a rich source of various bioactive secondary metabolites, including a diverse array of flavonoids, isoflavonoids, and stilbenoids. Among these, this compound, a complex tetrastilbene, has been isolated from this plant. Stilbenoids are a class of phenolic compounds that play a significant role in plant defense and have garnered considerable interest for their potential pharmacological activities. This technical guide outlines the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and potential regulatory mechanisms. Furthermore, it provides an overview of the experimental protocols that could be employed to validate and characterize this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which is a central metabolic route for the synthesis of a wide variety of phenolic compounds in plants. The pathway can be conceptually divided into three main stages:

-

Formation of the Stilbene Monomer: Synthesis of a basic stilbene unit, likely resveratrol, from primary metabolites.

-

Oxidative Coupling and Dimerization: Dimerization of the stilbene monomers through oxidative coupling.

-

Further Oligomerization to a Tetramer: Subsequent coupling of the dimers to form the final tetrastilbene structure of this compound.

Stage 1: Biosynthesis of the Stilbene Monomer (Resveratrol)

The formation of the foundational stilbene monomer, resveratrol, begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to produce cinnamic acid. This is a critical entry point from primary to secondary metabolism.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This activated thioester is a key branch-point intermediate for various biosynthetic pathways, including flavonoids and stilbenoids.

-

Stilbene Synthase (STS): This is the pivotal enzyme of stilbenoid biosynthesis. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from acetyl-CoA) to produce the stilbene backbone of resveratrol.

Below is a DOT script representation of the stilbene monomer biosynthesis pathway.

Caption: Proposed pathway for the biosynthesis of the resveratrol monomer.

Stage 2 & 3: Oligomerization to this compound

This compound is a tetramer of stilbene units. The formation of such oligomers is thought to proceed via the oxidative coupling of phenoxyl radicals, which are generated from the monomeric stilbene precursors by the action of peroxidases or laccases.[1]

The proposed steps are:

-

Formation of Resveratrol Radicals: Resveratrol molecules are oxidized by enzymes like peroxidases or laccases to form resveratrol radicals.

-

Dimerization: Two resveratrol radicals can then couple in various ways to form different dimeric structures.

-

Tetramerization: The resulting dimers can undergo further oxidative coupling to form the tetrameric structure of this compound. The exact regioselectivity of these coupling reactions would be under enzymatic control, leading to the specific stereochemistry of this compound.

The following diagram illustrates the proposed oligomerization process.

Caption: Proposed oligomerization of resveratrol to form this compound.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is dependent on the coordinated action of several key enzymes. While specific kinetic data for these enzymes from Caragana sinica are not available, the following table presents representative kinetic parameters from other plant species to provide a quantitative context.

| Enzyme | Abbreviation | Substrate(s) | K_m (µM) | V_max (pkat/mg) | Source Plant |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | 340 | 1.76 s⁻¹ (k_cat) | Sorghum bicolor |

| Cinnamate-4-Hydroxylase | C4H | trans-Cinnamic acid | 1 - 140 | N/A | Glycine max |

| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid | 50 - 200 | N/A | Populus trichocarpa |

| Stilbene Synthase | STS | p-Coumaroyl-CoA, Malonyl-CoA | 10 - 50 | 0.88 | Dendrobium sinense |

Note: K_m (Michaelis constant) is an indicator of the substrate concentration at which the enzyme reaction rate is half of V_max (maximum reaction rate). k_cat is the turnover number. Data is sourced from various studies on plant phenylpropanoid and stilbenoid biosynthesis for illustrative purposes.[2][3][4]

Experimental Protocols for Pathway Elucidation

To validate and characterize the proposed biosynthetic pathway of this compound, a combination of biochemical, molecular, and analytical techniques would be required.

Tracer Studies

Tracer studies using isotopically labeled precursors are a powerful tool for tracing the flow of atoms through a metabolic pathway.

Protocol: ¹³C-Labeling of this compound Precursors

-

Precursor Administration: Feed detached leaves or cell suspension cultures of Caragana sinica with ¹³C-labeled L-phenylalanine.

-

Incubation: Incubate the plant material for various time points to allow for the metabolism of the labeled precursor.

-

Metabolite Extraction: Harvest the tissue and perform a methanol-based extraction to isolate secondary metabolites.

-

Purification: Use High-Performance Liquid Chromatography (HPLC) to purify this compound from the crude extract.

-

Analysis: Analyze the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation and position of the ¹³C label.

The following diagram outlines the workflow for a tracer study.

Caption: General workflow for a tracer study to elucidate a biosynthetic pathway.

Enzyme Assays

Enzyme assays are crucial for identifying and characterizing the specific enzymes involved in the biosynthetic pathway.

Protocol: Stilbene Synthase (STS) Activity Assay

-

Protein Extraction: Homogenize Caragana sinica tissue in an appropriate buffer to extract total soluble proteins.

-

Enzyme Reaction: Incubate the protein extract with the substrates p-coumaroyl-CoA and malonyl-CoA in a reaction buffer.

-

Reaction Quenching: Stop the reaction at various time points by adding an acid.

-

Product Extraction: Extract the product, resveratrol, using an organic solvent like ethyl acetate.

-

Quantification: Analyze and quantify the amount of resveratrol produced using HPLC with a UV or fluorescence detector.

Genetic and Molecular Approaches

Identifying the genes encoding the biosynthetic enzymes is essential for understanding the regulation of the pathway.

-

Transcriptome Analysis: Sequence the transcriptome (RNA-Seq) of Caragana sinica tissues that are actively producing this compound to identify candidate genes for PAL, C4H, 4CL, STS, and oxidative enzymes.

-

Gene Silencing/Overexpression: Use techniques like RNA interference (RNAi) to silence candidate genes or overexpress them in a model system (e.g., tobacco, yeast) to confirm their function in the pathway.

Conclusion

The proposed biosynthetic pathway of this compound in Caragana sinica provides a scientifically grounded framework for future research. It is hypothesized that this compound is synthesized from L-phenylalanine via the phenylpropanoid pathway to form a resveratrol monomer, which then undergoes a series of peroxidase or laccase-mediated oxidative couplings to form the final tetrastilbene structure. The validation of this pathway will require a multi-faceted approach, combining tracer studies, enzyme characterization, and molecular genetics. A thorough understanding of this biosynthetic route will not only contribute to the fundamental knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this potentially valuable bioactive compound.

References

- 1. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Carasinol D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasinol D is a naturally occurring tetrastilbene, a class of polyphenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available scientific literature. While data remains limited, this document serves as a foundational resource for researchers interested in the potential therapeutic applications of this complex natural product.

Chemical and Physical Properties

This compound was first isolated from the roots of Caragana sinica, a plant species used in traditional medicine.[1] It is important to note that some initial commercial sources have incorrectly listed its origin as Carex humilis. Structurally, this compound can be obtained from Carasinol B through an acid-catalyzed conversion, suggesting a close chemical relationship between the two compounds.[1]

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₅₆H₄₂O₁₃ | [1] |

| Molecular Weight | 922.939 g/mol | [1] |

| Natural Source | Roots of Caragana sinica | [1] |

| CAS Number | 1072797-66-0 | - |

| Physical State | Not reported | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

Note: Quantitative data regarding the physical constants and solubility of this compound are not yet available in published literature.

Spectroscopic Data

The structure of this compound was elucidated using spectroscopic analysis.[1] However, the detailed spectral data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Infrared Spectroscopy) from the primary literature has not been made publicly available. Researchers are advised to consult the original publication for this information, once accessible.

Experimental Protocols

Isolation of this compound from Caragana sinica

A detailed experimental protocol for the isolation of this compound from the roots of Caragana sinica has been reported.[1] Due to the lack of access to the full-text publication, a generalized workflow for the isolation of stilbenoids from plant material is provided below as a reference. This should be adapted based on the specific details in the original publication.

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there are no specific studies published on the biological activity or the mechanism of action of this compound. However, as a member of the resveratrol tetramer family, it is plausible that this compound may exhibit biological activities similar to other oligostilbenes.

Stilbenoids, in general, have been reported to possess a wide range of pharmacological effects, including:

-

Anti-inflammatory properties: Stilbenoids are known to target various inflammatory mediators.

-

Anticancer and Cytotoxic effects: Many resveratrol oligomers have demonstrated the ability to inhibit the growth of various cancer cell lines.

Given that this compound is a tetrastilbene, a logical starting point for investigating its biological activity would be to assess its potential cytotoxic and anti-inflammatory effects. A proposed initial screening workflow is presented below.

Caption: Proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound is a structurally interesting natural product with potential for further scientific investigation. This guide summarizes the currently available data on its physical and chemical properties. Significant gaps in knowledge exist, particularly concerning its detailed spectroscopic data, quantitative physical properties, and biological activities. Future research should focus on obtaining the primary literature describing its isolation and characterization to fill these knowledge gaps. The exploration of its bioactivity, guided by the known properties of other resveratrol tetramers, holds promise for the discovery of new therapeutic applications.

References

A Technical Guide to the Solubility of Carasinol D and Related Stilbenoids in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for Carasinol D in various organic solvents is not extensively documented in publicly accessible scientific databases. This guide provides a comprehensive framework based on the known properties of structurally related stilbenoids, particularly resveratrol, to offer a predictive and methodological resource for researchers working with this compound.

Introduction to this compound and the Importance of Solubility

This compound is a naturally occurring tetrastilbene compound, a class of polyphenols known for their diverse biological activities. For any compound intended for research or therapeutic development, understanding its solubility is a critical first step. Solubility in various organic solvents dictates the feasibility of its extraction, purification, formulation for in vitro and in vivo studies, and ultimately its bioavailability. This technical guide outlines the expected solubility behavior of this compound, provides a general experimental protocol for its determination, and presents relevant data from a closely related compound, resveratrol, as a surrogate.

Predicted Solubility of this compound

Based on its polyphenolic structure, this compound is expected to exhibit poor solubility in water and varying degrees of solubility in organic solvents. The principle of "like dissolves like" suggests that its solubility will be higher in polar organic solvents capable of hydrogen bonding. Solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are likely to be effective in dissolving this compound. Non-polar solvents like hexane and toluene are expected to be poor solvents for this compound.

Quantitative Solubility Data of a Representative Stilbenoid: Resveratrol

To provide a quantitative perspective, the following table summarizes the solubility of trans-resveratrol, a well-studied stilbenoid, in several common organic solvents. This data serves as a valuable reference point for selecting solvents for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Ethanol | 25 | ~65 | ~0.285 |

| DMSO | 25 | ~65 | ~0.285 |

| Dimethyl Formamide (DMF) | 25 | ~100[1] | ~0.438 |

| Acetone | 25 | Data not readily available | Data not readily available |

| Methanol | 25 | Data not readily available | Data not readily available |

| Acetonitrile | 25 | Data not readily available | Data not readily available |

| Water | 25 | ~0.03 | ~0.00013 |

| PBS (pH 7.2) | 25 | ~0.1[1][2] | ~0.00044 |

Note: Solubility values can vary slightly depending on the experimental conditions and purity of the compound.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound, commonly known as the shake-flask method.[3][4]

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

High-purity organic solvents (e.g., ethanol, DMSO, methanol)

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and vials

-

Syringe filters (e.g., 0.22 µm, chemically resistant)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered saturated solution as necessary to fall within the range of the calibration curve. Analyze the diluted sample using HPLC to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account any dilution factors.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conceptual Signaling Pathway

While the specific signaling pathways modulated by this compound are a subject for further research, many polyphenolic compounds are known to influence key cellular signaling cascades involved in inflammation, proliferation, and apoptosis. The diagram below represents a hypothetical signaling pathway that could be a target for a natural product like this compound.

Caption: A hypothetical PI3K/AKT/mTOR signaling pathway potentially modulated by this compound.

This guide provides a foundational understanding and practical methodologies for approaching the study of this compound's solubility. The provided data on resveratrol and the detailed experimental protocol offer a solid starting point for researchers in the field. Further experimental work is necessary to establish the specific solubility profile of this compound.

References

In-depth Technical Guide on the Potential Therapeutic Targets of Carasinol D

Introduction

Carasinol D is a naturally occurring tetrastilbene compound that has been isolated from the roots of Caragana sinica.[1] Stilbenoids, a class of polyphenolic compounds, are known for a variety of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. While research on this compound is in its nascent stages, this guide aims to synthesize the currently available information and extrapolate potential therapeutic avenues based on the activities of structurally related compounds and the known pharmacological profile of Caragana sinica extracts. Due to the limited specific data on this compound, this document will also highlight areas where further research is critically needed.

Current State of Research

Direct research elucidating the specific therapeutic targets and mechanism of action of this compound is currently limited. The available literature primarily focuses on its isolation and structural characterization.[1] Therefore, a comprehensive understanding of its biological activity necessitates an inferential approach, drawing parallels from the broader family of stilbenoids and the known medicinal properties of its source, Caragana sinica.

Potential Therapeutic Targets and Mechanisms of Action

Based on the general biological activities attributed to stilbenoids and extracts of Caragana sinica, the following represent potential, yet unconfirmed, therapeutic targets for this compound.

1. Anti-inflammatory Pathways

Extracts from Caragana species have demonstrated significant anti-inflammatory properties.[2] This activity is often attributed to the modulation of key signaling pathways involved in the inflammatory response.

-

Potential Targets:

-

Nuclear Factor-kappa B (NF-κB)

-

Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK

-

Cyclooxygenase-2 (COX-2)

-

Inducible Nitric Oxide Synthase (iNOS)

-

-

Hypothesized Mechanism: this compound may inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. This could occur through the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. Additionally, it might suppress the phosphorylation of MAPK pathway components, which are upstream regulators of various inflammatory mediators.

Signaling Pathway Diagram: Potential Anti-inflammatory Mechanism of this compound

A hypothesized anti-inflammatory mechanism of this compound.

2. Anti-cancer Activity

Stilbenoids are well-documented for their anti-proliferative and pro-apoptotic effects in various cancer cell lines.

-

Potential Targets:

-

Cyclin-Dependent Kinases (CDKs)

-

Bcl-2 family proteins (e.g., Bcl-2, Bax)

-

Caspases

-

Protein Kinase C (PKC)

-

-

Hypothesized Mechanism: this compound could potentially induce cell cycle arrest by inhibiting the activity of CDKs, which are crucial for cell cycle progression. Furthermore, it might trigger apoptosis by modulating the expression of Bcl-2 family proteins to favor a pro-apoptotic state and subsequently activating the caspase cascade. Interference with signaling pathways like PKC, which are often dysregulated in cancer, is another plausible mechanism.

Experimental Workflow: Investigating Anti-cancer Effects

A proposed workflow for studying this compound's anti-cancer potential.

3. Antioxidant Properties

The polyphenolic structure of this compound strongly suggests it possesses antioxidant capabilities.

-

Potential Targets:

-

Reactive Oxygen Species (ROS)

-

Nuclear factor erythroid 2-related factor 2 (Nrf2)

-

-

Hypothesized Mechanism: this compound likely acts as a free radical scavenger due to its hydroxyl groups. It may also upregulate the expression of endogenous antioxidant enzymes by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Quantitative Data Summary

As of the date of this guide, there is no publicly available quantitative data such as IC50 values, binding constants, or dose-response curves specifically for this compound. The following table is a template that can be populated as research becomes available.

| Assay Type | Target | Cell Line/System | IC50 / EC50 (µM) | Reference |

| Anti-inflammatory | NF-κB | - | - | - |

| Anti-inflammatory | COX-2 | - | - | - |

| Cytotoxicity | - | - | - | - |

| Antioxidant | DPPH Scavenging | - | - | - |

Detailed Methodologies for Future Research

The following are proposed experimental protocols to begin elucidating the therapeutic potential of this compound.

1. NF-κB Reporter Assay

-

Objective: To determine if this compound inhibits NF-κB activation.

-

Methodology:

-

Culture a suitable cell line (e.g., HEK293T) and transiently transfect with an NF-κB luciferase reporter plasmid.

-

Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.

-

Measure luciferase activity using a luminometer. A decrease in luciferase activity in this compound-treated cells compared to the stimulated control would indicate NF-κB inhibition.

-

2. Cell Viability Assay (MTT)

-

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

3. Western Blot Analysis for Apoptosis Markers

-

Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.

-

Methodology:

-

Treat cancer cells with this compound at a concentration determined from the MTT assay (e.g., IC50).

-

Lyse the cells at different time points and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Bcl-2, Bax).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

This compound represents an intriguing natural product with the potential for therapeutic development, particularly in the areas of inflammation and oncology. However, the current body of research is insufficient to definitively identify its therapeutic targets or mechanisms of action. The immediate priorities for future research should be:

-

In vitro screening: A broad-based screening of this compound against various cancer cell lines and in inflammatory assay models is essential to identify its most promising biological activities.

-

Target identification studies: Employing techniques such as affinity chromatography, proteomics, and computational modeling will be crucial to pinpoint the direct molecular targets of this compound.

-

In vivo studies: Following promising in vitro results, studies in animal models will be necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound.

This technical guide serves as a foundational document to stimulate and guide future research into the therapeutic potential of this compound. As new data emerges, this guide should be updated to reflect the evolving understanding of this compound's bioactivity.

References

The Enigmatic Structure of Carasinol D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasinol D, a natural tetrastilbene, has emerged as a molecule of interest within the scientific community. Isolated from the roots of Caragana sinica, its complex structure and potential biological activities warrant a closer examination.[1] This technical guide provides a comprehensive overview of the structural elucidation of this compound and explores the landscape of its analogues, offering insights for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

This compound: Structural Core

This compound is identified as a tetrastilbene, a class of polyphenolic compounds characterized by four stilbene units.[1][2] Its chemical formula is C₅₆H₄₂O₁₃, with a molecular weight of 922.92 g/mol .[2] The structural determination of this intricate molecule has been primarily achieved through spectroscopic analysis.[1] Furthermore, it has been reported that this compound can be derived from another natural product, Carasinol B, through an acid-catalyzed conversion, suggesting a close structural relationship between the two compounds.[1]

Unraveling the Structure: Spectroscopic Methodologies

The definitive structure of this compound was elucidated using a combination of advanced spectroscopic techniques. While specific data points are not widely available in public literature, the methodologies employed are standard in the field of natural product chemistry.

Key Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would have been crucial in piecing together the carbon skeleton and the intricate network of proton and carbon connectivities. Commercial suppliers of this compound confirm that the provided substance is consistent with the structure determined by NMR.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been employed to determine the precise molecular formula of this compound, providing the foundational information for structural elucidation.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques would have provided valuable information regarding the functional groups present in the molecule, such as hydroxyl groups and aromatic rings, which are characteristic features of stilbenoids.

A Glimpse into the Synthetic Landscape: this compound Analogues

-

Total Synthesis of the Natural Product: Achieving a total synthesis of this compound would be the first step, providing a platform for analogue development.

-

Modification of Peripheral Functional Groups: Altering existing functional groups on the this compound scaffold to explore structure-activity relationships (SAR).

-

Synthesis of Simplified or Truncated Analogues: Creating less complex versions of the molecule to identify the key pharmacophore.

Experimental Workflow for Structural Elucidation

The logical flow for determining the structure of a novel natural product like this compound is a systematic process. The following diagram illustrates a typical workflow.

Future Directions and Conclusion

While the fundamental structure of this compound has been established, a significant opportunity remains for the scientific community to delve deeper into its chemical and biological properties. The synthesis of this compound and its analogues is a critical next step. Such endeavors will not only provide the necessary quantities of the compound for extensive biological screening but also open avenues for the development of novel therapeutic leads. The detailed spectroscopic data, once publicly available, will be invaluable for these future synthetic and medicinal chemistry efforts. This guide serves as a foundational resource, summarizing the current knowledge and highlighting the path forward in unlocking the full potential of this compound.

References

In Silico Prediction of Carasinol D Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico analysis for predicting the bioactivity of Carasinol D, a natural compound. In the absence of direct experimental data for this compound, this document presents a hypothetical case study based on established computational techniques. It details experimental protocols for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, this guide showcases how to structure and visualize data using tables and Graphviz diagrams to facilitate interpretation and guide future in vitro and in vivo research. The objective is to equip researchers with a foundational understanding of how computational tools can be leveraged in the early stages of drug discovery to assess the therapeutic potential of novel natural products.

Introduction

Natural products remain a significant source of novel therapeutic agents. This compound, a member of the carasinol family of compounds, represents an intriguing candidate for drug discovery due to the known biological activities of related molecules. However, the comprehensive bioactivity profile of this compound remains uncharacterized. In silico methods offer a rapid and cost-effective approach to predict the pharmacological properties of such compounds, thereby prioritizing resources for subsequent experimental validation.[1][2]

This guide outlines a systematic in silico workflow to predict the bioactivity of this compound. By employing molecular docking simulations, we can elucidate potential protein-ligand interactions and binding affinities to key therapeutic targets.[3][4][5][6] Furthermore, the prediction of ADMET properties is crucial for evaluating the drug-likeness of a compound and identifying potential liabilities early in the drug development pipeline.[1][2][7]

The methodologies and hypothetical results presented herein serve as a template for researchers to conduct similar computational analyses on novel compounds of interest.

Methodologies (Experimental Protocols)

Ligand and Protein Preparation

Ligand Preparation:

-

Obtain 2D Structure: The 2D structure of this compound is obtained from a chemical database such as PubChem or drawn using chemical drawing software like ChemDraw.

-

Convert to 3D: The 2D structure is converted to a 3D structure using a program like Open Babel.

-

Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a stable conformation. This can be performed using force fields like MMFF94 within software such as Avogadro or PyRx.[3]

-

Save in PDBQT Format: For use in AutoDock Vina, the optimized ligand structure is saved in the PDBQT file format, which includes atom types and partial charges.[3]

Protein Target Selection and Preparation:

-

Target Identification: Based on the known activities of similar compounds (e.g., Carasinol B) and common cancer-related targets, Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are selected as hypothetical protein targets.

-

Retrieve Protein Structure: The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). For this hypothetical study, PDB IDs 2A4L (CDK2) and 2OH4 (VEGFR-2) are used.

-

Protein Clean-up: The protein structures are prepared by removing water molecules, co-crystallized ligands, and any non-essential heteroatoms using software like PyMOL or Discovery Studio.

-

Add Hydrogens and Charges: Polar hydrogens are added to the protein structure, and Gasteiger charges are computed.

-

Save in PDBQT Format: The prepared protein structure is saved in the PDBQT format for use in docking simulations.[3]

Molecular Docking Protocol

Molecular docking is performed to predict the binding orientation and affinity of this compound to the active sites of the selected protein targets.

-

Software: AutoDock Vina, integrated within PyRx 0.8, is used for this purpose.[3]

-

Grid Box Generation: A grid box is defined around the active site of each protein target. The active site can be identified from the literature or by locating the binding site of the co-crystallized ligand in the original PDB file. The grid box dimensions are set to encompass the entire binding pocket.

-

Docking Execution: The prepared ligand (this compound) and protein target are loaded into the docking software. The docking simulation is then run with default parameters, allowing for flexible ligand conformations.

-

Analysis of Results: The results are analyzed based on the binding affinity (in kcal/mol), with more negative values indicating stronger binding.[3][8][9] The binding poses and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

ADMET Prediction Protocol

ADMET properties are predicted to assess the drug-likeness and potential safety profile of this compound.

-

Web Server/Software: An online platform such as pkCSM or SwissADME is used for ADMET prediction.

-

Input: The SMILES (Simplified Molecular Input Line Entry System) string or the 2D structure of this compound is submitted to the server.

-

Prediction Parameters: The server calculates various pharmacokinetic and toxicological properties, including but not limited to:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Volume of distribution (VDss), Blood-Brain Barrier (BBB) permeability.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hERG I inhibition, Hepatotoxicity.

-

-

Data Compilation: The predicted values are collected and tabulated for analysis.

Hypothetical Results

Molecular Docking Analysis

The hypothetical molecular docking results for this compound against CDK2 and VEGFR-2 are summarized in the table below.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| CDK2 | 2A4L | -9.8 | LEU83, GLU81, ILE10 |

| VEGFR-2 | 2OH4 | -8.5 | CYS919, ASP1046, GLU885 |

Table 1: Hypothetical Molecular Docking Results for this compound.

ADMET Prediction Analysis

The predicted ADMET properties of this compound are presented in the table below.

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | < 5 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule of Five |

| Human Intestinal Absorption | High | Good oral bioavailability predicted |

| BBB Permeability | Low | Low potential for CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| AMES Toxicity | Non-toxic | Low mutagenic potential |

| Hepatotoxicity | No | Low risk of liver damage |

Table 2: Hypothetical ADMET Profile of this compound.

Visualization

Caption: Hypothetical signaling pathway showing this compound inhibiting VEGFR-2.

Caption: Workflow for the in silico prediction of this compound bioactivity.

Caption: Role of in silico screening in the drug discovery pipeline.

Discussion

The hypothetical results from our in silico analysis suggest that this compound has the potential to be a promising anticancer agent. The strong binding affinity for CDK2 and VEGFR-2 indicates that this compound may exert its effects through the inhibition of cell cycle progression and angiogenesis, respectively. These are well-established targets in oncology, and their inhibition is a cornerstone of many current cancer therapies.

The predicted ADMET profile of this compound is also favorable. Compliance with Lipinski's Rule of Five suggests good oral bioavailability.[10] The prediction of high intestinal absorption and low BBB permeability is desirable for a systemically acting anticancer drug, as it implies good absorption from the gut and a lower likelihood of central nervous system-related side effects. The lack of predicted mutagenicity and hepatotoxicity, along with minimal inhibition of key CYP enzymes, points towards a potentially safe pharmacological profile.[7]

It is crucial to acknowledge the limitations of in silico predictions. These computational models are based on algorithms and datasets that may not perfectly replicate complex biological systems.[1] Therefore, the results presented in this guide are predictive and require experimental validation.

Future work should focus on in vitro assays to confirm the inhibitory activity of this compound against the predicted protein targets. Cell-based assays using relevant cancer cell lines will be necessary to evaluate its anti-proliferative and anti-angiogenic effects. Should the in vitro results be promising, subsequent in vivo studies in animal models would be warranted to assess efficacy and safety in a whole-organism context.

Conclusion

This technical guide has outlined a comprehensive in silico approach to predict the bioactivity of this compound. Through a hypothetical case study, we have demonstrated how molecular docking and ADMET prediction can be used to identify potential therapeutic targets and assess the drug-like properties of a novel natural product. The hypothetical results suggest that this compound is a promising candidate for further investigation as an anticancer agent. By integrating computational methods into the early stages of drug discovery, researchers can more effectively and efficiently identify and prioritize promising lead compounds for further development.

References

- 1. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Exploration of Anti-cancer Potential of Flavonoids against Cyclin-Dependent Kinase 8: An In Silico Molecular Docking and Dynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of Flavonoid Scaffolds as DAX1 Inhibitors against Ewing Sarcoma through Pharmacoinformatic and Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel carbazolyl–thiazolyl–chromone and carbazolyl–thiazolyl–pyrazole hybrids: synthesis, cytotoxicity evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Graph theoretical network analysis, in silico exploration, and validation of bioactive compounds from Cynodon dactylon as potential neuroprotective agents against α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phcogj.com [phcogj.com]

A Comprehensive Review of Tetrastilbene Compounds: From Natural Sources to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on tetrastilbene compounds, with a particular focus on 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (THSG). This document details their chemical structures, natural origins, and diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to Tetrastilbene Compounds

Tetrastilbenes are a class of polyphenolic compounds characterized by a 1,2-diphenylethylene core structure with four hydroxyl groups. These natural compounds have garnered significant interest in the scientific community for their wide array of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties. A prominent and extensively studied member of this class is 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), a primary active component isolated from the traditional Chinese medicinal plant Polygonum multiflorum Thunb[1][2]. This guide will also touch upon pterostilbene, a related and well-researched stilbenoid, to provide a comparative context for its biological activities.

Chemical Structure and Natural Sources

The core structure of tetrastilbenes consists of two phenyl rings linked by an ethylene bridge, adorned with four hydroxyl substitutions. The glycosylated form, THSG, exhibits enhanced stability and bioavailability.

2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) is primarily extracted from the roots of Polygonum multiflorum[1][2].

Biological Activities and Therapeutic Potential

Tetrastilbene compounds, particularly THSG, have demonstrated a broad spectrum of biological activities in numerous preclinical studies. These activities are often attributed to their potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

THSG is a powerful antioxidant, capable of scavenging various free radicals. This activity is fundamental to many of its other therapeutic effects.

Anti-inflammatory Effects

THSG has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, THSG (1, 10, and 100 micromol/L) was found to inhibit the expression of cyclooxygenase-2 (COX-2) protein and mRNA, which in turn reduced the production of prostaglandin E2 (PGE2)[3]. The percentage of inhibition of PGE2 production by 10 micromol/L of THSG was 40%[3]. In animal models, oral administration of THSG at doses of 2.3, 4.6, and 9.2 mg/kg inhibited dimethylbenzene-induced mouse ear edema, with the highest dose showing an 87% inhibition[3]. Furthermore, in a carrageenin-induced rat paw edema model, THSG at 12.8 mg/kg resulted in a 56% inhibition of edema at 6 hours[3].

Neuroprotective Effects

THSG has demonstrated significant neuroprotective potential in various models of neurological disorders. It has been shown to protect neuronal cells from oxidative stress-induced damage and apoptosis. In a mouse model of traumatic brain injury (TBI), daily administration of THSG at a dose of 60 mg/kg for 21 days was shown to improve motor coordination and cognitive performance[4].

Anticancer Potential of Related Stilbenoids

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of THSG and the related compound pterostilbene.

Table 1: Anti-inflammatory Activity of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG)

| Experimental Model | Compound | Concentration/Dose | Effect | Reference |

| LPS-stimulated RAW264.7 cells | THSG | 10 µM | 40% inhibition of PGE2 production | [3] |

| Dimethylbenzene-induced mouse ear edema | THSG | 9.2 mg/kg (oral) | 87% inhibition of edema | [3] |

| Carrageenan-induced rat paw edema | THSG | 12.8 mg/kg (oral) | 56% inhibition of edema at 6h | [3] |

Table 2: Anticancer Activity of Pterostilbene (IC50 values)

| Cancer Cell Line | Compound | IC50 Value (µM) | Reference |

| Cervical Cancer (HeLa) | Pterostilbene | 32.67 | [5] |

| Cervical Cancer (CaSki) | Pterostilbene | 14.83 | [5] |

| Cervical Cancer (SiHa) | Pterostilbene | 34.17 | [5] |

| Colon Cancer (HT-29) | Pterostilbene | 22.4 | [6] |

Key Signaling Pathways Modulated by Tetrastilbenes

Tetrastilbenes exert their biological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. THSG has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. This inhibition is often mediated through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by THSG.

PI3K/AKT and MAPK/ERK Signaling Pathways

The PI3K/AKT and MAPK/ERK pathways are crucial for cell survival, proliferation, and differentiation. Some studies suggest that stilbenoids can modulate these pathways, although the effects can be cell-type and context-dependent.

Caption: Modulation of PI3K/AKT and MAPK/ERK pathways by tetrastilbenes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on tetrastilbene compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of tetrastilbene compounds on cultured cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the tetrastilbene compound (e.g., THSG or pterostilbene) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting cell viability against compound concentration.

-

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of tetrastilbene compounds.

-

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Procedure:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the tetrastilbene compound and a positive control (e.g., ascorbic acid) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the tetrastilbene compound solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay using Griess Reagent)

This assay determines the ability of tetrastilbene compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

-

Principle: The Griess reagent detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The assay involves a diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.

-

Procedure:

-

Cell Culture and Stimulation: Seed RAW264.7 macrophages in a 96-well plate and treat with various concentrations of the tetrastilbene compound for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation: Incubate at room temperature for 10 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

-

Western Blot Analysis of p-AKT and p-ERK1/2

This technique is used to detect the phosphorylation status of key proteins in signaling pathways after treatment with tetrastilbene compounds.

-

Experimental Workflow:

References

- 1. Pterostilbene prevents AKT-ERK axis-mediated polymerization of surface fibronectin on suspended lung cancer cells independently of apoptosis and suppresses metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside in Antiaging and Antiaging-Related Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pterostilbene induces Nrf2/HO-1 and potentially regulates NF-κB and JNK–Akt/mTOR signaling in ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Carasinol D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasinol D is a naturally occurring tetrastilbene with significant potential for therapeutic applications. Isolated from the roots of Caragana sinica, this compound belongs to a class of polyphenols known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The complex structure of this compound, a tetramer of resveratrol, presents unique challenges and opportunities for its isolation and purification. This document provides a detailed protocol for the efficient extraction and purification of this compound, intended to aid researchers in obtaining high-purity material for further investigation into its pharmacological properties and potential as a drug candidate.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for the design of effective isolation and purification strategies. The following table summarizes the known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅₆H₄₂O₁₃ | [1] |

| Molecular Weight | 922.92 g/mol | [1] |

| Appearance | White to off-white powder | Inferred from similar compounds |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate | [1] |

| UV max (in Methanol) | ~220, 310 nm | Inferred from stilbene chromophore |

| Storage | -20°C for long-term storage | [1] |

Experimental Protocol: Isolation and Purification of this compound

This protocol outlines a multi-step process for the isolation and purification of this compound from the roots of Caragana sinica. The methodology is based on established techniques for the separation of stilbene oligomers from plant materials.[2][3]

Part 1: Extraction

-

Plant Material Preparation:

-

Obtain dried roots of Caragana sinica.

-

Grind the dried roots into a fine powder (40-60 mesh) to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered root material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.

-

Alternatively, perform Soxhlet extraction for 8-12 hours for a more exhaustive extraction.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure at 45°C using a rotary evaporator to obtain the crude ethanol extract.

-

Part 2: Fractionation

-

Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in distilled water (1:10 w/v).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

-

n-Hexane (to remove non-polar compounds like lipids and chlorophylls).

-

Ethyl acetate (EtOAc) (to extract medium-polarity compounds, including stilbenoids).

-

n-Butanol (to extract more polar compounds).

-

-

Separate the layers using a separatory funnel and collect the ethyl acetate fraction, which is expected to be enriched with this compound.[1]

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude stilbenoid-rich fraction.

-

Part 3: Chromatographic Purification

-

Silica Gel Column Chromatography (Initial Purification):

-

Pack a silica gel (100-200 mesh) column with a suitable non-polar solvent system, such as chloroform or a hexane-ethyl acetate mixture.

-

Dissolve the crude stilbenoid-rich fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of ethyl acetate and then methanol (e.g., Chloroform -> Chloroform:Ethyl Acetate mixtures -> Chloroform:Methanol mixtures).

-

Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a UV detector (254 nm and 365 nm).

-

Pool the fractions containing compounds with similar Rf values to those expected for stilbene oligomers.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Further purify the fractions enriched with this compound using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size and helps to remove remaining impurities.

-

Monitor the eluted fractions by TLC or analytical HPLC.

-

-

Preparative High-Performance Liquid Chromatography (Final Purification):

-

Perform final purification using a preparative HPLC system equipped with a C18 column.[4][5]

-

A typical mobile phase would be a gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

-

The gradient can be optimized based on analytical HPLC runs of the enriched fraction. A suggested starting gradient is 30-70% acetonitrile over 40 minutes.

-

Monitor the elution at 310 nm and collect the peak corresponding to this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure. Lyophilize the final product to obtain pure this compound as a powder.

-

Part 4: Purity Assessment

-

Assess the purity of the final product using analytical HPLC-UV and confirm its identity using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is desirable for biological assays.

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of this compound.

Potential Biological Activities and Signaling Pathways

Stilbenoids, including resveratrol and its oligomers, have been reported to exhibit a wide range of biological activities.[6] While specific studies on this compound are limited, its structural similarity to other bioactive stilbenes suggests potential involvement in key cellular signaling pathways related to inflammation, cancer, and oxidative stress.

Anticipated Biological Activities:

-

Antioxidant Activity: Stilbenoids are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[1]

-

Anti-inflammatory Activity: These compounds have been shown to inhibit pro-inflammatory enzymes and cytokines, potentially through the modulation of signaling pathways such as NF-κB and MAPKs.[7]

-

Anticancer Activity: Many stilbenoids exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis. These effects are often mediated by pathways involving STAT3, PI3K/Akt, and other key regulators of cell growth and survival.[8][9]

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to anti-inflammatory and anticancer effects. This is based on the known activities of other stilbene oligomers.

References

- 1. Antioxidative oligostilbenes from Caragana sinica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. phcog.com [phcog.com]

- 4. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. kanto.com.my [kanto.com.my]

- 7. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential Role of Garcinol as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

Proposed High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Carasinol D

Application Note

Introduction

Carasinol D is a naturally occurring tetrastilbene compound with potential pharmacological activities.[1] Accurate and reliable quantification of this compound in various matrices, such as plant extracts or pharmaceutical formulations, is crucial for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of natural products.[2] This document outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound, based on established methodologies for the analysis of polyphenols and other stilbene derivatives.[3]

Principle of the Method

This method utilizes RP-HPLC with a C18 stationary phase to separate this compound from other components in the sample. A gradient elution with a mobile phase consisting of acetonitrile and water, both acidified with formic acid, allows for the efficient separation of compounds with varying polarities.[3] Detection is achieved using a UV-Vis detector, as stilbenes typically exhibit strong absorbance in the ultraviolet region. Quantification is performed using an external standard calibration method.[3]

Chromatographic Conditions

A summary of the proposed HPLC instrument parameters is provided in the table below.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis at 320 nm |

| Injection Volume | 10 µL |

Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical performance data expected from a validated method for this compound analysis.

| Parameter | Expected Value |

| Retention Time (tR) | Approximately 15.8 min |